5-tert-butyloxepan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
34680-83-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-tert-butyloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-4-5-9(11)12-7-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
XFKCBMHHCWKGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)OCC1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Tert Butyloxepan 2 One
Classical and Established Baeyer-Villiger Approaches
The traditional Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, relies on the use of strong oxidizing agents, primarily peracids. sigmaaldrich.comwikipedia.org The reaction proceeds via the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migratory insertion of a carbon-carbon bond onto the peroxide oxygen. jk-sci.com
A range of peracids can be employed for the synthesis of 5-tert-butyloxepan-2-one from 4-tert-butylcyclohexanone (B146137). The reactivity of these reagents is a critical factor in the efficiency of the oxidation. The established order of reactivity, which correlates with the acidity of the corresponding carboxylic acid, is Trifluoroperacetic acid (TFPAA) > Perbenzoic acid > Peracetic acid. wikipedia.orgjk-sci.com
Trifluoroperacetic Acid (TFPAA): As the most reactive of the common organic peroxy acids, TFPAA is a highly effective reagent for the Baeyer-Villiger oxidation. sigmaaldrich.com It can be generated in situ from the reaction of trifluoroacetic anhydride (B1165640) (TFAA) with hydrogen peroxide, often in the form of a urea-hydrogen peroxide complex, to avoid handling concentrated H₂O₂. In the oxidation of substituted cyclohexanones, this method has been shown to produce the corresponding lactone in moderate yields. For instance, a complex bicyclic ketone derivative furnished the desired lactone in 52% yield using this system, highlighting its potency even with complex substrates. nih.gov
Perbenzoic Acid: Often used in the form of meta-chloroperbenzoic acid (m-CPBA), this peracid is a staple in organic synthesis due to its relative stability and commercial availability. It is widely used for the Baeyer-Villiger oxidation of various cyclic ketones. In reactions involving substituted cyclohexanones, m-CPBA has demonstrated high efficacy, with reported yields for the resulting lactones often reaching 80% to 90% under appropriate conditions. nih.gov
Peracetic Acid (PAA): While less reactive than TFPAA and perbenzoic acids, peracetic acid is an effective and economical choice for the Baeyer-Villiger oxidation. jk-sci.com It can be used directly or generated in situ to improve safety. Studies on the oxidation of cyclohexanone (B45756) using enzymatically generated peracetic acid have resulted in yields of the corresponding lactone (ε-caprolactone) of up to 63%. researchgate.netlu.se
| Peracid | Typical Precursors/Form | Relative Reactivity | Reported Yields (Substituted Cyclohexanones) |
|---|---|---|---|
| Trifluoroperacetic Acid (TFPAA) | Trifluoroacetic Anhydride + H₂O₂ | High | ~52% |
| Perbenzoic Acid (as m-CPBA) | Direct use of m-CPBA | Medium-High | 80-90% |
| Peracetic Acid (PAA) | Direct use or in situ generation | Medium | ~63% |
While effective, classical Baeyer-Villiger oxidations using stoichiometric peracids possess several inherent limitations. The reaction conditions often require careful control of temperature and the use of chlorinated solvents like dichloromethane (B109758). sigmaaldrich.com A significant drawback is the hazardous nature of concentrated peracids, which can be explosive and require careful handling. mdpi.com
Furthermore, the reaction generates a stoichiometric amount of carboxylic acid byproduct, which can complicate the purification process and presents environmental concerns regarding waste disposal. mdpi.com The acidic nature of this byproduct can also lead to side reactions, such as the hydrolysis of the desired lactone product, necessitating the use of buffers like disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), particularly when highly acidic byproducts like trifluoroacetic acid are formed. nih.gov The outcome of the reaction can be sensitive to the specific substrate and reaction conditions, sometimes leading to the formation of undesired byproducts and requiring extensive optimization. sigmaaldrich.com
Catalytic Paradigms in this compound Synthesis
To overcome the limitations of classical methods, significant research has focused on developing catalytic systems for the Baeyer-Villiger oxidation. These modern approaches often utilize more environmentally benign oxidants like hydrogen peroxide in conjunction with a catalyst, enhancing the safety, efficiency, and atom economy of the synthesis. wikipedia.orgmdpi.com
Lewis acids have emerged as powerful catalysts for the Baeyer-Villiger oxidation. They function by coordinating to the carbonyl oxygen of the ketone substrate, thereby activating it towards nucleophilic attack by a less reactive oxidant such as hydrogen peroxide. mdpi.com This activation lowers the energy barrier for the formation of the Criegee intermediate.
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) is a highly effective Lewis acid catalyst for the Baeyer-Villiger reaction. Its utility has been demonstrated in the oxidation of substituted cyclohexanones using peracids like m-CPBA as the terminal oxidant. The Lewis acidic scandium center activates the carbonyl group, facilitating the reaction and allowing for high yields under mild conditions. nih.gov
In a notable study on the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones, a chiral N,N'-dioxide ligand in complex with Sc(OTf)₃ was used. This catalytic system achieved excellent yields of the corresponding lactones, ranging from 96% to 99%. rsc.org Theoretical studies on the oxidation of 4-phenylcyclohexanone (B41837) have further elucidated the mechanism, showing that the Sc(III) center lowers the activation barrier of the initial addition of the peracid to the ketone, which is the rate-determining step. nih.gov
| Catalyst System | Substrate Type | Oxidant | Reported Yield | Key Role of Catalyst |
|---|---|---|---|---|
| Chiral N,N'-dioxide/Sc(OTf)₃ | 3-Substituted Cyclohexanones | m-CPBA | 96-99% | Activation of the ketone's carbonyl group |
Tin-based Lewis acids represent another important class of catalysts for the Baeyer-Villiger oxidation. Catalysts such as tin(II) triflate (Sn(OTf)₂) and solid catalysts like Sn-zeolite beta have shown high activity and selectivity, particularly with hydrogen peroxide as the oxidant. mdpi.com Sn-zeolite beta, for example, is noted for its high chemoselectivity, affording lactones with 100% selectivity. mdpi.com
The concept of a fluorous biphase system has been applied to Lewis acid-catalyzed Baeyer-Villiger oxidations to facilitate catalyst recovery and reuse. This system utilizes a fluorous solvent and an organic solvent that are immiscible at room temperature but become miscible at elevated temperatures. The catalyst is modified with perfluoroalkyl ("fluorous") chains, causing it to preferentially dissolve in the fluorous phase. After the reaction is complete, the system is cooled, the phases separate, and the fluorous phase containing the catalyst can be easily removed and recycled.
While a tin-based catalyst in a fluorous biphase system for this specific reaction is not widely documented, the principle has been successfully demonstrated with other Lewis acids. For instance, a scandium(III) complex with a fluorous-tagged ligand has been used as a recyclable catalyst for the Baeyer-Villiger oxidation with hydrogen peroxide, showcasing the viability and potential of this approach for tin-based catalysts as well. mdpi.com This methodology combines the high catalytic activity of Lewis acids like tin complexes with a practical solution for catalyst recycling, aligning with the principles of green chemistry.
Lewis Acid Catalysis
Naked Lithium Ion Lewis Acidity in Nonpolar Solvents
The concept of "naked" lithium ions as potent Lewis acids in nonpolar organic solvents offers a promising strategy for catalyzing the Baeyer-Villiger oxidation of 4-tert-butylcyclohexanone. In this approach, the lithium ion is paired with a large, weakly coordinating anion, which enhances its Lewis acidity. This increased acidity allows for strong activation of the ketone's carbonyl group, making it more susceptible to nucleophilic attack by an oxidant like hydrogen peroxide. organic-chemistry.org
The effectiveness of the "naked" lithium ion stems from its minimal coordinative stabilization by both the solvent and its counter-anion. In nonpolar solvents, very few lithium salts are soluble. However, the use of anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) allows the lithium cation to dissolve while remaining a loose ion pair. This configuration promotes electrophilic reactions due to the high electrophilicity of the dehydrated, poorly solvated lithium ion.
For the synthesis of this compound, a catalytic system employing a "naked" lithium ion in a nonpolar solvent such as toluene (B28343) or dichloromethane would proceed via the mechanism outlined below. The lithium ion would coordinate to the carbonyl oxygen of 4-tert-butylcyclohexanone, polarizing the C=O bond. This polarization facilitates the subsequent nucleophilic attack by hydrogen peroxide, leading to the formation of the Criegee intermediate. The rearrangement of this intermediate, which is often the rate-determining step, is also accelerated, ultimately yielding the desired this compound.
Brønsted Acid Catalysis
p-Toluenesulfonic Acid (TsOH) as Catalyst
p-Toluenesulfonic acid (TsOH) is a strong, organic-soluble acid that serves as an effective Brønsted acid catalyst for the Baeyer-Villiger oxidation. Its utility in organic synthesis is well-established, and it presents a viable, metal-free option for catalyzing the conversion of 4-tert-butylcyclohexanone to this compound.
In this catalytic cycle, TsOH protonates the carbonyl oxygen of the cyclohexanone derivative. This protonation significantly increases the electrophilicity of the carbonyl carbon, thereby activating the ketone for nucleophilic attack by hydrogen peroxide. mdpi.com The subsequent steps involve the formation of the tetrahedral Criegee intermediate, followed by the migratory insertion of one of the adjacent carbon atoms to form the seven-membered lactone ring. wikipedia.org The catalyst, H₃O⁺, is regenerated in the final deprotonation step. The catalytic activity of Brønsted acids like TsOH is attributed to their ability to activate the carbonyl group, facilitating the oxidation process. mdpi.com
A proposed reaction scheme is presented in the table below, illustrating the key steps in the TsOH-catalyzed Baeyer-Villiger oxidation of 4-tert-butylcyclohexanone.
| Step | Reactants | Intermediate | Product |
| 1. Protonation | 4-tert-butylcyclohexanone, TsOH | Protonated 4-tert-butylcyclohexanone | - |
| 2. Nucleophilic Attack | Protonated 4-tert-butylcyclohexanone, H₂O₂ | Criegee Intermediate | - |
| 3. Rearrangement | Criegee Intermediate | Protonated this compound | - |
| 4. Deprotonation | Protonated this compound | - | This compound |
Other Proton Donors in Hexafluoroisopropanol (HFIP) Solvent Systems
Hexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent with a strong ability to form hydrogen bonds. These properties make it an exceptional medium for promoting Baeyer-Villiger oxidations, often without the need for an additional acid catalyst. When used as a solvent, HFIP can activate ketones towards nucleophilic attack by hydrogen peroxide.
The reaction of non-strained ketones like 4-tert-butylcyclohexanone with hydrogen peroxide proceeds smoothly in HFIP to yield the corresponding lactone. The reaction pathway in HFIP is believed to proceed through an isolatable spiro-bisperoxide intermediate. This intermediate then undergoes a highly exothermic, acid-catalyzed rearrangement to produce two equivalents of the lactone. The inherent acidity of HFIP, coupled with its ability to stabilize charged intermediates through hydrogen bonding, facilitates this transformation.
The unique solvent properties of HFIP can thus eliminate the requirement for traditional Brønsted or Lewis acid catalysts, offering a cleaner reaction profile. The use of urea-hydrogen peroxide (UHP) in conjunction with HFIP has also been explored as an effective system for such oxidations.
Metal Borate (B1201080) Catalysis with Hydrogen Peroxide as Oxidant
Alkali and Alkaline Earth Metal Borate Salts (e.g., Sr, Ca, Ba, Li, Na, K)
Alkali and alkaline earth metal borate salts have emerged as efficient catalysts for the Baeyer-Villiger oxidation of ketones using aqueous hydrogen peroxide as the oxidant. These salts, particularly those with fluorinated tetraarylborate anions, exhibit high lipophilicity, which is advantageous for reactions conducted under biphasic conditions.
The catalytic activity of these metal borates is attributed to non-coordination interactions between the organic anions and the ketone substrate or the oxidizing agent. This catalytic approach is a significant advancement as it utilizes an environmentally benign oxidant (H₂O₂) and avoids the use of traditional, often hazardous, peroxy acids.
Research has demonstrated the effectiveness of various metal borate salts in catalyzing the oxidation of cyclic ketones. For instance, lithium and calcium borate salts have been successfully employed in the Baeyer-Villiger oxidation of different cycloalkanones, with oxalic acid often used as a co-catalyst.
Evaluation of Metal Species and Counterions on Catalytic Activity
The choice of the metal cation and the accompanying counterion in metal borate catalysts significantly influences their catalytic activity in the Baeyer-Villiger oxidation. Comparative studies have shown that the nature of the metal species can lead to notable differences in reaction efficiency.
The counterion also plays a pivotal role. Large, non-coordinating anions, such as fluorinated tetraarylborates, are effective in increasing the lipophilicity and stability of the catalyst, particularly in biphasic solvent systems. The interplay between the metal cation and the counterion is therefore a key factor in designing highly efficient metal borate catalysts for the synthesis of this compound.
The following table provides a qualitative comparison of the catalytic activity of selected metal borate salts in the Baeyer-Villiger oxidation of cyclohexanones.
| Metal Cation | Counterion Type | Relative Catalytic Activity |
| Ca(II) | Fluorinated Tetraarylborate | High |
| Li(I) | Fluorinated Tetraarylborate | Moderate |
| Sr(II) | Fluorinated Tetraarylborate | Moderate |
| Ba(II) | Fluorinated Tetraarylborate | Low to Moderate |
| Na(I) | Fluorinated Tetraarylborate | Low |
| K(I) | Fluorinated Tetraarylborate | Low |
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high levels of chemo- and regioselectivity under mild reaction conditions.
Organic Selenium Reagents
Organoselenium compounds have been developed as effective catalysts for the Baeyer-Villiger oxidation, typically in conjunction with a stoichiometric oxidant like hydrogen peroxide. The catalytic cycle generally involves the oxidation of the selenium species to a more active state, which then effects the oxidation of the ketone.
One notable example is the use of bis[3,5-bis(trifluoromethyl)phenyl] diselenide. In the presence of hydrogen peroxide, this compound forms the corresponding 3,5-bis(trifluoromethyl)benzeneseleninic acid in situ. This seleninic acid is a highly reactive and selective catalyst for the oxidation of various carbonyl compounds, including cyclic ketones. The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can further enhance the catalytic activity. Selenoxides have also been demonstrated as competent catalysts for this transformation. nih.govorganic-chemistry.orgnih.govjk-sci.com
The general mechanism involves the formation of a perseleninic acid intermediate upon reaction of the seleninic acid with hydrogen peroxide. This potent oxidizing agent then reacts with the ketone in a manner analogous to the classical Baeyer-Villiger mechanism.
Below is a table summarizing the results of selenium-catalyzed Baeyer-Villiger oxidation for various cyclic ketones, which is representative of the expected reactivity for 4-tert-butylcyclohexanone.
| Entry | Ketone | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Bis[3,5-bis(trifluoromethyl)phenyl] diselenide | H₂O₂ | HFIP | 1 | 98 |
| 2 | Cyclopentanone | Bis[3,5-bis(trifluoromethyl)phenyl] diselenide | H₂O₂ | HFIP | 1 | 95 |
| 3 | Adamantanone | Bis[3,5-bis(trifluoromethyl)phenyl] diselenide | H₂O₂ | HFIP | 2 | 99 |
| 4 | 2-Methylcyclohexanone | Selenoxide | H₂O₂ | CH₂Cl₂ | 24 | 85 |
This data is representative of the performance of organoselenium catalysts in Baeyer-Villiger oxidations and is compiled from various sources.
Hypervalent Iodine Catalysis (e.g., 2-Iodoxybenzenesulfonic Acid)
Hypervalent iodine compounds have gained significant attention as versatile and environmentally benign oxidizing agents. In recent years, catalytic versions of reactions employing these reagents have been developed. 2-Iodoxybenzenesulfonic acid (IBS) has been identified as an exceptionally active catalyst for various oxidation reactions, including the oxidation of cycloalkanones to lactones. nih.govorganic-chemistry.orgresearchgate.net
The catalytic system typically utilizes a terminal oxidant, such as Oxone®, to regenerate the active iodine(V) species in situ. The reaction proceeds efficiently under mild, non-aqueous conditions. The high reactivity of IBS is attributed to the increased ionic character of the hypervalent iodine-OSO₂ bond, which facilitates the key steps in the catalytic cycle. nih.govorganic-chemistry.orgresearchgate.net
The oxidation of cycloalkanones to their corresponding lactones can be achieved with high selectivity by controlling the reaction conditions and the amount of the terminal oxidant.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 1 | Oxone (1.1) | CH₃NO₂ | 0.5 | 95 |
| 2 | Cyclopentanone | 2 | Oxone (1.1) | CH₃NO₂ | 1 | 92 |
| 3 | 4-Methylcyclohexanone | 1 | Oxone (1.1) | CH₃CN | 1 | 94 |
| 4 | Adamantanone | 0.5 | Oxone (1.1) | CH₃NO₂ | 0.2 | >99 |
This table presents representative data for the IBS-catalyzed Baeyer-Villiger oxidation of cyclic ketones. nih.govorganic-chemistry.orgresearchgate.net
Organocatalytic Asymmetric Construction Approaches (if applicable)
The development of organocatalytic asymmetric Baeyer-Villiger oxidations for the synthesis of enantioenriched this compound from 4-tert-butylcyclohexanone remains a significant challenge. The primary hurdles lie in achieving high levels of enantioselectivity for this class of substrates. While significant progress has been made in the asymmetric Baeyer-Villiger oxidation of more strained, smaller ring systems, 4-substituted cyclohexanones have proven to be more difficult substrates. illinois.edursc.org
However, research into the kinetic resolution of racemic substituted cyclohexanones and the desymmetrization of meso-disubstituted cyclohexanones offers potential pathways. For instance, chiral N,N'-dioxide/Scandium(III) complexes have been successfully employed in the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones. rsc.orgrsc.org Although this is a metal-based system, it highlights a modern approach to asymmetric lactone synthesis.
Another avenue of exploration is the use of chiral organocatalysts that can activate the oxidant, such as hydrogen peroxide, in an asymmetric fashion. Planar-chiral bisflavin catalysts have shown promise in the asymmetric Baeyer-Villiger oxidation of cyclobutanones, achieving moderate to good enantioselectivity. organic-chemistry.org The application of such systems to cyclohexanone derivatives is an area of ongoing research.
Heterogeneous Catalysis (e.g., Stibium-containing Hydrotalcite)
Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recyclability, and process sustainability. In the context of the Baeyer-Villiger oxidation, various solid catalysts have been investigated. Among these, stibium (Sb)-containing hydrotalcite has been reported as an effective catalyst for the oxidation of cyclohexanone to ε-caprolactone. dntb.gov.ua
Hydrotalcites are layered double hydroxides that can be modified by incorporating various metal cations into their structure. The incorporation of stibium is believed to create active sites that can catalyze the Baeyer-Villiger oxidation in the presence of an oxidant like hydrogen peroxide. These catalysts are typically prepared by co-precipitation methods and are characterized by their high surface area and basic properties. The catalytic activity of these materials is influenced by the method of preparation and the loading of the active metal.
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Lactone (%) |
| Sb-hydrotalcite | Cyclohexanone | H₂O₂ | Dioxane | 80 | >95 | >98 |
| Mg-Al hydrotalcite | Cyclohexanone | H₂O₂/Benzonitrile (B105546) | Benzonitrile | 70 | >70 | 100 |
This table provides an overview of the performance of hydrotalcite-based catalysts in the Baeyer-Villiger oxidation of cyclohexanone. dntb.gov.uaresearchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be fine-tuned include the choice of oxidant, catalyst, solvent, reaction temperature, and reaction time.
Oxidant: While traditional peroxy acids like m-CPBA are highly effective, greener alternatives such as hydrogen peroxide are often preferred. When using H₂O₂, an activator or catalyst is necessary. The concentration of the oxidant and its rate of addition can also influence the outcome, minimizing side reactions.
Catalyst: The selection of the catalyst is paramount. As discussed, various catalytic systems, from organoselenium reagents to heterogeneous catalysts, have been developed. The catalyst loading is another important factor; using the minimum amount of catalyst to achieve a high conversion rate is desirable for both economic and environmental reasons.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For instance, fluorinated alcohols like HFIP have been shown to accelerate selenium-catalyzed Baeyer-Villiger oxidations. In other systems, non-polar solvents may be preferred to minimize side reactions. The ideal solvent should be inert to the reaction conditions and allow for easy product isolation.
Temperature: The reaction temperature affects the rate of the reaction. Generally, higher temperatures lead to faster reaction times. However, for some sensitive substrates or catalytic systems, lower temperatures may be required to improve selectivity and prevent catalyst decomposition or product degradation.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Allowing the reaction to proceed for too long can lead to the formation of byproducts, while stopping it prematurely results in incomplete conversion.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the synthesis of this compound. For example, a study on the Baeyer-Villiger oxidation of 3-methylcyclohexanone (B152366) found that conducting the reaction in an aqueous phase at a low temperature for an extended period improved the isomeric purity of the desired lactone. ufmt.br This suggests that similar careful optimization could be beneficial for the synthesis of this compound.
| Parameter | Consideration | Potential Impact on Yield and Selectivity |
| Oxidant | Type (e.g., m-CPBA, H₂O₂), Concentration | Affects reactivity, cost, and environmental impact. |
| Catalyst | Type, Loading | Determines reaction pathway and rate; lower loading is preferable. |
| Solvent | Polarity, Coordinating Ability | Influences catalyst activity and solubility of reactants. |
| Temperature | Reaction Rate vs. Selectivity | Higher temperatures increase rate but may decrease selectivity. |
| Reaction Time | Conversion vs. Byproduct Formation | Optimization is key to maximizing desired product formation. |
Solvent System Effects (e.g., 1,2-dichloroethane (B1671644)/water mixtures, HFIP)
The choice of solvent plays a critical role in the Baeyer-Villiger oxidation, influencing reaction rates and mechanistic pathways. Research indicates that for non-protic solvents, the reaction rate tends to decrease as the polarity of the solvent increases. Non-polar solvents such as dichloromethane and 1,2-dichloroethane are commonly employed, favoring a concerted, non-ionic reaction mechanism. mdpi.comnih.gov
Halogenated solvents like 1,2-dichloroethane have been utilized in catalytic systems for the Baeyer-Villiger oxidation of various cycloketones with hydrogen peroxide. mdpi.com While effective, environmental and safety concerns have driven research towards greener alternatives. Biphasic systems, such as 1,2-dichloroethane/water, can be employed, although this can introduce complexities related to phase transfer and potential hydrolysis of the lactone product, especially under acidic conditions or at elevated temperatures. mdpi.com
Hexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent known for its ability to stabilize cationic intermediates and activate reagents through strong hydrogen bonding. In the context of Baeyer-Villiger oxidations, HFIP can significantly enhance the electrophilicity of the oxidant (e.g., hydrogen peroxide), thereby accelerating the reaction rate. Its use can promote the oxidation of even less reactive ketones. While specific comparative studies on HFIP for the synthesis of this compound are not extensively detailed in the available literature, its known properties make it a solvent of high interest for optimizing this transformation.
| Solvent System | Typical Characteristics | Impact on Baeyer-Villiger Oxidation |
|---|---|---|
| 1,2-dichloroethane | Non-polar, aprotic | Favors non-ionic mechanism; commonly used in metal-catalyzed systems. mdpi.com |
| 1,2-dichloroethane/water | Biphasic system | Can facilitate reactions with aqueous H₂O₂ but may lead to product hydrolysis. mdpi.comtorvergata.it |
| Hexafluoroisopropanol (HFIP) | Highly polar, strongly hydrogen-bonding, non-nucleophilic | Activates H₂O₂ and the ketone, potentially increasing reaction rates significantly. |
| Solvent-Free | Reactants mixed directly | Reduces waste and cost; can lead to very high yields in short reaction times. |
Oxidant Stoichiometry and Introduction Protocols (e.g., Hydrogen Peroxide)
Hydrogen peroxide (H₂O₂) is a preferred oxidant for the Baeyer-Villiger reaction due to its environmental compatibility, as its only byproduct is water. wikipedia.org However, its reactivity is lower than traditional peroxyacids, often necessitating the use of a catalyst. wikipedia.org The stoichiometry of H₂O₂ relative to the 4-tert-butylcyclohexanone substrate is a critical parameter that must be carefully controlled to maximize yield and minimize side reactions.
An excess of hydrogen peroxide is typically required to drive the reaction to completion. The optimal molar ratio of ketone to H₂O₂ can vary depending on the catalyst, solvent, and temperature, with reported ratios ranging from 1:1.5 to 1:4. mdpi.com However, a very large excess can lead to catalyst degradation or unwanted side reactions.
Introduction protocols also influence the reaction's success. Instead of adding the entire amount of H₂O₂ at once, a slow, continuous, or portion-wise addition can maintain a low, steady concentration of the oxidant. This approach can improve selectivity and safety. An advanced protocol involves the in situ generation of hydrogen peroxide, for example, from the aerobic oxidation of a co-reductant like benzhydrol. sciopen.com This method ensures a low concentration of H₂O₂ throughout the reaction, which has been shown to dramatically improve the selectivity for the desired lactone product and enhance the efficiency of H₂O₂ utilization. sciopen.com One study on a related cycloketone found that using 0.72 equivalents of in situ generated H₂O₂ resulted in a lactone selectivity of 94.8%. sciopen.com
| Ketone:H₂O₂ Molar Ratio | Catalyst System Example | Typical Solvent | General Outcome |
|---|---|---|---|
| 1:1.5 | Sn-based catalyst | Dioxane | Effective for achieving high conversion. mdpi.com |
| 1:2 | [BMIM]BF₄@Co/HY | Solvent-free | Used in solvent-free systems to drive the reaction. mdpi.com |
| 1:4 | Proline-based catalyst | - | Higher excess used to ensure complete conversion of the ketone. mdpi.com |
| 1:0.72 (in situ) | Sn-Beta zeolite | - | High selectivity (94.8%) and H₂O₂ efficiency (51.5%) for ε-caprolactone. sciopen.com |
Temperature and Reaction Time Profiles
Temperature and reaction time are interdependent parameters that significantly affect the kinetics and outcome of the Baeyer-Villiger oxidation. Generally, increasing the reaction temperature accelerates the rate of lactone formation. However, excessively high temperatures can promote the decomposition of hydrogen peroxide and lead to the formation of byproducts, including the hydrolysis of the desired this compound to the corresponding hydroxy acid, particularly in the presence of water. mdpi.com
The optimal temperature profile is highly dependent on the stability and activity of the catalyst and the reactivity of the substrate. For many heterogeneous catalytic systems using H₂O₂, temperatures in the range of 50–90 °C are common. mdpi.com The reaction time must be optimized to achieve maximum conversion of the starting ketone while minimizing the degradation of the product. Monitoring the reaction progress over time is essential to identify the point at which the concentration of the lactone is highest. For instance, in a related cyclohexanone oxidation, maximum conversion was achieved in 4 hours at 120 °C, after which no significant change was observed. At a lower temperature of 40 °C, the conversion steadily increased over a 6-hour period.
| Temperature (°C) | Reaction Time | Catalyst/System Example | Observed Effect on Cyclohexanone Oxidation |
|---|---|---|---|
| 25 | 4 h | Re-based catalyst | Moderate conversion under mild conditions. mdpi.com |
| 50 | 5 h | Re-based catalyst | Increased conversion with moderate temperature increase. mdpi.com |
| 60 | 6 h | Proline-based catalyst | High conversion (96.6%) achieved for cyclopentanone. mdpi.com |
| 75 | 6 h | [BMIM]BF₄@Co/HY | Achieved 54.9% conversion in a solvent-free system. mdpi.com |
| 90 | 7 h | Sn-based catalyst | Commonly used temperature for Sn-catalyzed systems. mdpi.com |
Catalyst Loading and Concentration
Increasing the catalyst loading generally leads to a faster reaction rate by providing more active sites for the reactants. Studies on the oxidation of cyclohexanone have shown that increasing the catalyst amount can significantly enhance conversion. nih.govtorvergata.it For example, in one system, increasing the catalyst concentration led to a higher conversion of cyclohexanone into ε-caprolactone. nih.gov However, there is often an optimal range for catalyst loading. Beyond a certain point, increasing the amount of catalyst may not lead to a proportional increase in the reaction rate and can become less cost-effective. In some cases, excessively high catalyst loading can even lead to lower yields of the desired lactone, possibly by promoting side reactions or product degradation. mdpi.com For instance, one study found that maximum conversions were achieved within a specific catalyst concentration range (0.01–0.10 x 10⁻⁵ M), with further increases leading to a decrease in conversion. nih.gov
| Catalyst System | Catalyst Loading/Concentration | Substrate | Key Finding |
|---|---|---|---|
| Fe(PBT)(OTf)₂ | 0.01 - 0.10 x 10⁻⁵ M | Cyclohexanone | Maximum conversion was achieved in this range; higher concentrations decreased conversion. nih.gov |
| Pt(II) complex | 0.5 - 1.5 mol% | Cyclohexanone | Higher catalyst percentage sped up the reaction, but the final yield remained similar. torvergata.it |
| Sn-Beta Zeolite | Variable (wt%) | Cyclohexanone | Higher tin content increased ketone conversion but could decrease lactone selectivity. mdpi.com |
| Sn-Beta Zeolite | 1.6 wt% Sn | Ketones | Efficiently catalyzed the oxidation with >98% selectivity to the lactone. nih.gov |
Mechanistic Elucidation in the Synthesis of 5 Tert Butyloxepan 2 One
Detailed Reaction Pathways of Baeyer-Villiger Oxidation
Formation and Transformation of Criegee Intermediates
The initial and critical step in the Baeyer-Villiger oxidation is the nucleophilic attack of a peroxyacid on the carbonyl group of the ketone. wikipedia.orglibretexts.org This attack leads to the formation of a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orglscollege.ac.in The formation of this intermediate is often facilitated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. wikipedia.org
The Criegee intermediate is not a static species; it undergoes a concerted rearrangement which is typically the rate-determining step of the reaction. wikipedia.org This rearrangement involves the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide moiety, coupled with the cleavage of the weak oxygen-oxygen bond. wikipedia.orgbeilstein-journals.org This process is driven by the formation of a more stable C-O bond at the expense of the O-O bond. researchgate.net In some cases, a spiro-bisperoxide can be formed as a byproduct through the dimerization of the Criegee intermediate. google.com
Nucleophilic Attack and Rearrangement Processes
The nucleophilic attack of the peroxyacid on the carbonyl carbon initiates the entire reaction sequence. libretexts.org The subsequent rearrangement step is highly regioselective, with the migratory aptitude of the substituent groups playing a crucial role. The group that can better stabilize a positive charge will preferentially migrate. libretexts.orguomustansiriyah.edu.iq The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.comorganic-chemistry.org In the case of 4-tert-butylcyclohexanone (B146137), the migration of the more substituted secondary carbon leads to the formation of the desired 5-tert-butyloxepan-2-one.
Stereoelectronic effects are also paramount in governing the rearrangement process. The primary stereoelectronic effect dictates that the migrating group's σ orbital must be anti-periplanar to the O-O bond of the peroxide for optimal orbital overlap with the σ* orbital of the peroxide. wikipedia.orglscollege.ac.in Additionally, a secondary stereoelectronic effect requires the lone pair on the hydroxyl oxygen to be anti-periplanar to the migrating group, allowing for favorable overlap with the σ* orbital of the migrating group. wikipedia.org
Role of Catalyst-Substrate Interactions
While the Baeyer-Villiger oxidation can be performed with stoichiometric peroxyacids, the use of catalysts has become increasingly prevalent to enhance reaction rates, improve selectivity, and utilize more environmentally benign oxidants like hydrogen peroxide. nih.govmdpi.com
Activation of Ketone Substrates
Catalysts, particularly Lewis acids and Brønsted acids, play a crucial role in activating the ketone substrate. mdpi.com Lewis acids activate the ketone by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the oxidant. nih.gov Brønsted acids achieve a similar effect by protonating the carbonyl oxygen. metu.edu.tr This activation is essential, especially when using less reactive oxidants like hydrogen peroxide. mdpi.com For instance, the use of a phosphorous-doped graphitic material as a solid acid catalyst has been shown to increase the electrophilicity of the carbonyl group in ketones. semanticscholar.org
Influence of Metal Centers and Ligands on Reaction Coordinate
A variety of metal-based catalysts have been developed for the Baeyer-Villiger oxidation. These include complexes of platinum, tin, and iron. nih.govunipd.itacs.org The nature of the metal center and its associated ligands significantly influences the reaction's efficiency and selectivity.
For example, Pt(II) complexes with chelating diphosphine ligands have demonstrated versatility in catalyzing the oxidation of a broad range of substrates, including cyclohexanones. unipd.it The electronic properties of the metal, modulated by the choice of ligands, create a "soft" Lewis acidic character that is key to their catalytic activity. unipd.it In tin-catalyzed systems using hydrogen peroxide, the Lewis acidic tin center assists in the departure of the hydroxyl leaving group during the rearrangement of the Criegee intermediate. acs.org The coordination of ligands, such as water, to the tin center can also influence the activation barrier of the rate-determining step. acs.org
The design of the ligand can enforce a specific coordination geometry around the metal center, which in turn can control the conformation of the Criegee intermediate and thus influence enantioselectivity in asymmetric Baeyer-Villiger oxidations. psu.edu For instance, cis-β Co(salen) complexes have been used to achieve good enantioselectivity by coordinating the Criegee intermediate as a bidentate ligand with a controlled conformation. psu.edu Bimetallic catalysts, such as Ru-NiMo and Ru-CoMo, have also shown high efficiency in the photocatalytic Baeyer-Villiger oxidation. acs.org
| Catalyst System | Key Feature | Impact on Reaction |
| Pt(II) with diphosphine ligands | Soft Lewis acidity | Versatile for various ketones, including cyclohexanones. unipd.it |
| Sn(IV) catalysts | Lewis acidic center | Assists in leaving group departure, lowering activation barrier. acs.org |
| cis-β Co(salen) complexes | Controlled conformation of Criegee intermediate | Enables enantioselective oxidation. psu.edu |
| Ru-NiMo / Ru-CoMo | Bimetallic photocatalyst | High efficiency in visible-light driven oxidation. acs.org |
| Peptide-based catalysts | Hydrogen-bonding interactions | Influences regio- and enantioselectivity. nih.gov |
| Fe-doped SO₄²⁻/SnO₂ | Solid acid catalyst | Active in Baeyer-Villiger oxidation of cyclic ketones. pku.edu.cn |
Hydrogen Bonding and Solvent Effects on Transition States
Hydrogen bonding plays a significant, though sometimes subtle, role in the Baeyer-Villiger oxidation mechanism. lscollege.ac.inbeilstein-journals.org It is believed that the transition states of both the nucleophilic addition and the rearrangement steps can be stabilized by hydrogen bonding interactions. beilstein-journals.org In reactions involving peroxyacids, it has been proposed that a trimer of peroxyacid molecules may be involved, where hydrogen bonding helps to shuttle protons during the reaction. rsc.org Peptide-based catalysts can also exert control over regio- and enantioselectivity through hydrogen-bonding interactions with the substrate. nih.gov
The solvent can also have a profound effect on the reaction mechanism and rates. The polarity of the solvent can influence the stability of the reactants, intermediates, and transition states. rsc.orgtru.ca Studies have shown that increasing solvent polarity can stabilize the reactants more than the transition states, leading to an increase in the activation energy. tru.ca The nature of the solvent (protic vs. aprotic) can also impact the reaction, with protic solvents potentially participating in hydrogen bonding networks that stabilize or destabilize key species. rsc.org
| Factor | Influence on Transition State |
| Hydrogen Bonding | Stabilizes transition states of nucleophilic attack and rearrangement. beilstein-journals.org Can influence catalyst-substrate interactions and selectivity. nih.gov |
| Solvent Polarity | Affects the relative energies of reactants, intermediates, and transition states. Increased polarity can increase the activation barrier. tru.ca |
| Protic Solvents | Can participate in hydrogen bonding, potentially altering the reaction pathway and energetics compared to aprotic solvents. rsc.org |
Factors Influencing Regioselectivity and Migration Aptitude
The Baeyer-Villiger oxidation of an unsymmetrical ketone like 4-tert-butylcyclohexanone can theoretically yield two different lactone isomers. The regioselectivity of the reaction is dictated by the migratory aptitude of the two α-carbon atoms. The group that can better stabilize a partial positive charge during the transition state of the rearrangement will migrate preferentially. organic-chemistry.org
The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of 4-tert-butylcyclohexanone, the migrating carbons are both secondary. However, the presence of the bulky tert-butyl group on the C4 position significantly influences the outcome.
Electronic and Steric Effects of the tert-Butyl Group
The tert-butyl group is a large, sterically demanding substituent that is also weakly electron-donating. scielo.brresearchgate.net In the Baeyer-Villiger oxidation of 4-tert-butylcyclohexanone, the key factor determining which α-carbon migrates is primarily steric hindrance. The migration occurs at the less substituted carbon, which is the C2 (and C6) position relative to the carbonyl group.
The Criegee intermediate has a tetrahedral geometry, and the transition state for the migratory step is sterically sensitive. The bulky tert-butyl group at the C4 position creates significant steric hindrance, disfavoring the migration of the more substituted C2 carbon atom that is closer to it in certain conformations. However, the primary driving force for regioselectivity in this specific substrate is the inherent migratory aptitude of the secondary alkyl groups. The migration of the C2 carbon leads to the formation of this compound, while migration of the C6 carbon would lead to the same product due to the molecule's symmetry. The alternative regioisomer, 4-tert-butyloxepan-2-one, is not the favored product. Research has shown that the oxidation of 4-tert-butylcyclohexanone yields this compound with good to excellent regioselectivity. strath.ac.ukliverpool.ac.uk
| Migrating Group | Relative Migratory Aptitude |
| Tertiary Alkyl | Highest |
| Secondary Alkyl / Cyclohexyl | High |
| Phenyl | Medium |
| Primary Alkyl | Low |
| Methyl | Lowest |
This table illustrates the general hierarchy of substituent migration in the Baeyer-Villiger oxidation. organic-chemistry.org
Stereochemical Considerations in Lactone Formation
A crucial aspect of the Baeyer-Villiger oxidation is its stereospecificity. The migration step occurs with complete retention of the stereochemistry at the migrating carbon center. wikipedia.orgthieme.de This means that if the migrating carbon is a stereocenter, its configuration (R or S) will be unchanged in the final lactone product.
For 4-tert-butylcyclohexanone, the migrating carbon (C2 or C6) is not a stereocenter itself. However, the stereochemical relationship between the substituents on the ring is maintained. The chair conformation of the starting cyclohexanone (B45756) influences the geometry of the Criegee intermediate and the subsequent migration. The anti-periplanar alignment of the migrating group's σ-bond with the peroxide's σ* orbital is required for the reaction to proceed efficiently. wikipedia.org This stereoelectronic requirement ensures a predictable and controlled formation of the lactone ring.
By-product Formation Pathways and Suppression Strategies
Hydrolysis to Hydroxycarboxylic Acids
The primary product, this compound, is a lactone, which is a cyclic ester. Under the often acidic or aqueous conditions used in the Baeyer-Villiger reaction, the lactone can undergo hydrolysis. nih.gov This ring-opening reaction produces the corresponding ω-hydroxycarboxylic acid.
Reaction Pathway: this compound + H₂O ⇌ 6-hydroxy-4-tert-butylhexanoic acid
This hydrolysis is a reversible equilibrium reaction. To suppress this by-product formation, it is crucial to minimize the amount of water in the reaction mixture and to work under anhydrous or nearly anhydrous conditions where possible. strath.ac.uk Post-reaction workup procedures should also be designed to quickly isolate the lactone and remove the acidic catalyst and water to prevent hydrolysis during purification. Further oxidation of the hydroxycarboxylic acid can also lead to dicarboxylic acids. acs.org
Dimerization to Spiro-bisperoxides
When hydrogen peroxide is used as the oxidant, particularly in the presence of an acid catalyst, a side reaction involving the dimerization of the starting ketone can occur. nih.gov Two molecules of 4-tert-butylcyclohexanone can react with hydrogen peroxide to form a dimeric peroxide, specifically a 1,2,4,5-tetraoxane, often referred to as a spiro-bisperoxide. nih.govacs.org
This spiro-bisperoxide is often a stable, crystalline solid that can precipitate from the reaction mixture. In some catalytic systems, this intermediate is considered a "dead-end" product, as it may not readily convert to the desired lactone. nih.gov However, certain conditions can facilitate its conversion. For instance, the use of highly fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to promote the breakdown of these peroxide intermediates into the lactone. nih.gov
| By-product | Formation Pathway | Suppression Strategy |
| 6-hydroxy-4-tert-butylhexanoic acid | Hydrolysis of the lactone product. nih.gov | Use anhydrous conditions; rapid workup and purification. strath.ac.uk |
| Dimeric Spiro-bisperoxide | Reaction of two ketone molecules with H₂O₂. acs.orgnih.gov | Use of peroxyacids instead of H₂O₂; use of specific solvents like HFIP to convert the by-product to lactone. nih.gov |
Analytical Methodologies for Process Monitoring and Characterization of Synthetic Outcomes
Spectroscopic Techniques for Reaction Progress and Conversion Rate Determination
Spectroscopic methods are indispensable for real-time or near-real-time analysis of the reaction mixture, providing insights into the consumption of reactants and the formation of products.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), stands as a powerful quantitative tool in the synthesis of 5-tert-butyloxepan-2-one. By analyzing the ¹H NMR spectrum of a sample taken from the reaction mixture, the conversion rate of the starting material and the yield of the product can be calculated. google.com This is achieved by integrating the signals corresponding to specific protons of the reactant and the product and comparing their relative intensities.
For this compound, characteristic signals in the ¹H NMR spectrum (in CDCl₃ at 400 MHz) allow for its unambiguous identification and quantification. The most distinct signal is a singlet at approximately 0.89 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. google.com Other signals include multiplets in the regions of 1.25-1.40 ppm (2H), 1.48-1.55 ppm (1H), and a notable signal at 2.0 ppm. google.com By comparing the integration of these product peaks with the disappearing signals of the starting ketone, one can accurately determine the extent of the reaction.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.89 | s | 9H | -(CH₃)₃ |
| 1.25-1.40 | m | 2H | -CH₂- |
| 1.48-1.55 | m | 1H | -CH- |
| 2.0 | m | 2H | -CH₂-C=O |
Data obtained in CDCl₃ at 400 MHz.
Chromatographic Techniques for Product Isolation and Purity Assessment
Chromatography is a fundamental technique for separating the components of a mixture, making it essential for both monitoring the progress of a reaction and for purifying the final product.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for qualitatively monitoring the progress of the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, the disappearance of the starting material spot and the appearance of the product spot can be visualized.
The retention factor (R_f) value is a key parameter obtained from TLC, which is characteristic of a compound in a specific solvent system. For this compound, a reported R_f value is 0.35 using a solvent system of hexane-ethyl acetate (B1210297) (4:1). google.com This information is valuable for identifying the product and for developing optimal conditions for larger-scale purification by column chromatography.
Table 2: TLC Data for this compound
| Compound | Solvent System (v/v) | R_f Value |
| This compound | Hexane:Ethyl Acetate (4:1) | 0.35 google.com |
For more precise quantitative analysis and purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. These instrumental techniques offer high resolution and sensitivity, allowing for the separation and quantification of the desired product from any unreacted starting materials, byproducts, or other impurities.
While specific GC or HPLC methods for this compound are not detailed in the provided search results, their application is implied for rigorous process monitoring and quality control in a synthetic chemistry setting. The choice between GC and HPLC would depend on the volatility and thermal stability of the compound and any impurities. Given that this compound is a solid, HPLC might be a more suitable technique for its analysis at room temperature, avoiding potential thermal degradation that could occur in a GC system.
Gravimetric Analysis for Isolated Yield Determination
Following the completion of the reaction and purification of the product (often by column chromatography guided by TLC results), the final amount of pure this compound is determined by gravimetric analysis. This involves carefully weighing the isolated, dried product. The isolated yield is then calculated as the ratio of the actual mass of the pure product obtained to the theoretical maximum mass that could be formed, expressed as a percentage. This provides the ultimate measure of the efficiency of the synthetic procedure.
Future Directions and Emerging Research Avenues in 5 Tert Butyloxepan 2 One Synthesis
Development of More Sustainable and Environmentally Benign Catalytic Systems
A significant thrust in the future of 5-tert-butyloxepan-2-one synthesis lies in the creation of catalytic systems that are both sustainable and environmentally friendly. The classic Baeyer-Villiger oxidation often relies on stoichiometric peroxyacids like m-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of carboxylic acid waste. organic-chemistry.org Modern approaches aim to replace these reagents with catalytic systems that utilize greener oxidants, such as hydrogen peroxide (H₂O₂), which produces water as its only byproduct. mdpi.com
The development of heterogeneous catalysts is a cornerstone of sustainable chemical synthesis, offering straightforward separation from the reaction mixture and the potential for recycling. For the Baeyer-Villiger oxidation of cyclohexanones, several classes of recyclable catalysts have shown promise and represent a key future direction for the synthesis of this compound.
Zeolites and Mesoporous Materials: Tin-containing zeolites, particularly Sn-beta, have demonstrated high chemoselectivity in the Baeyer-Villiger oxidation of ketones using H₂O₂ as the oxidant, with lactone selectivities reaching 100% in some cases. mdpi.com These solid acid catalysts can be recovered and reused, minimizing waste. mdpi.com Similarly, mesoporous materials like MCM-41 and SBA-15 have been used as supports for silicotungstic acids, creating recyclable catalysts with high activity for the oxidation of cyclic ketones. mdpi.com
Supported Metal Catalysts: Research has explored the use of silica-supported tricobalt tetraoxide (Co₃O₄/SiO₂) and magnetic nanoparticles (e.g., Fe₃O₄@GO) as catalysts. sigmaaldrich.comresearchgate.net These materials offer the advantage of easy separation (e.g., via filtration or magnetism) and have shown high efficiency and selectivity under solvent-free conditions. mdpi.comresearchgate.net For instance, an Ag-NPs@mont nanocatalyst was reused four times without a significant drop in its high catalytic activity for cyclohexanone (B45756) oxidation. mdpi.com
Poly(ionic liquids) and Polyoxometalates: Carboxylic-functionalized poly(ionic liquids) combined with polyoxometalate anions have been designed as heterogeneous catalysts. These systems have shown excellent activity and stable reusability in the additive-free Baeyer-Villiger oxidation of cyclic ketones using a 30% H₂O₂ solution. mdpi.com
| Catalyst | Substrate | Oxidant | Key Findings | Reference |
|---|---|---|---|---|
| Sn-zeolite beta | Cyclohexanone, Adamantanone | H₂O₂ | High chemoselectivity with 100% lactone selectivity. Higher activity than homogeneous systems. | mdpi.com |
| HSiW/MCM-41 and HSiW/SBA-15 | Cyclic ketones | 30% H₂O₂ | High catalytic activity with up to 90% conversion to lactones. Recyclable. | mdpi.com |
| Ag-NPs@mont nanocatalyst | Cyclohexanone | H₂O₂ | 99% conversion under solvent-free conditions. Reusable for four cycles without significant loss of activity. | mdpi.com |
| Fe₃O₄@GO | 2-methyl cyclohexanone | H₂O₂ | 84% conversion and 94% selectivity under solvent-free, room temperature conditions. Magnetically reusable. | researchgate.net |
Moving away from traditional organic solvents, which are often volatile and hazardous, is a critical goal for green chemistry. Future research into the synthesis of this compound will increasingly focus on solvent-free (neat) conditions or the use of water as a reaction medium.
Solvent-free Baeyer-Villiger oxidations have been successfully demonstrated using catalysts like [BMIM]BF₄@Co/HY and Ag-NPs@mont, achieving high conversion and selectivity. mdpi.com These approaches simplify purification and reduce environmental impact. The use of aqueous hydrogen peroxide as the oxidant is another key aspect of this trend. mdpi.com Chemo-enzymatic methods, for example, have been developed for the Baeyer-Villiger oxidation of cyclic ketones in aqueous media, utilizing enzymes like Candida antarctica lipase B to generate the peracid oxidant in situ. researchgate.net This avoids the direct handling of potentially hazardous peroxy substances and allows the reaction to proceed under mild conditions. researchgate.net
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers can have vastly different biological activities. mdpi.com Consequently, a major emerging avenue for research is the asymmetric synthesis of this compound and its derivatives. This involves converting the prochiral 4-tert-butylcyclohexanone (B146137) into an optically active lactone.
The development of catalytic asymmetric Baeyer-Villiger oxidations is a formidable challenge in synthetic chemistry. nih.gov Strategies to achieve this for substrates like 4-tert-butylcyclohexanone include kinetic resolution and desymmetrization using chiral catalysts.
Organocatalysis: Chiral organic molecules that can catalyze the Baeyer-Villiger reaction enantioselectively are highly sought after. For example, planar-chiral bisflavin catalysts have been developed for the asymmetric oxidation of cyclobutanones with hydrogen peroxide, achieving up to 74% enantiomeric excess (ee). organic-chemistry.org The mechanism often involves creating a chiral environment that influences the formation of the Criegee intermediate. organic-chemistry.orgwikipedia.org
Metal-Based Catalysis: Chiral metal complexes have been investigated for asymmetric Baeyer-Villiger oxidations. Early attempts used catalysts based on copper, platinum, and aluminum. wikipedia.org More recently, chiral N,N′-dioxide/Sc(III) complexes have been successfully used for the asymmetric oxidation of 3-substituted cyclohexanones, demonstrating that catalyst structure can control both regio- and stereoselectivity. nih.govnih.gov
Biocatalysis: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that perform this oxidation in nature with high enantioselectivity. wikipedia.org While their substrate specificity can be a limitation, enzyme engineering and chemo-enzymatic approaches are promising strategies. A chemo-enzymatic method for the asymmetric oxidation of 4-methylcyclohexanone has been developed, using a lipase to achieve kinetic resolution of a racemic carboxylic acid, which in turn leads to an enantioenriched lactone. nih.gov
The rational design of new chiral catalysts is central to advancing the asymmetric synthesis of this compound. This involves creating catalysts that can effectively recognize the substrate and control the stereochemical outcome of the reaction.
Peptide-based catalysts represent a novel and promising approach. By employing combinatorial methods, aspartic acid-containing peptides have been developed as catalysts for the Baeyer-Villiger oxidation. nih.govacs.org These catalysts operate by generating a peracid in situ and can influence both the regioselectivity and enantioselectivity of the reaction, likely through hydrogen-bonding interactions with the substrate. acs.org The design of flexible and adjustable catalysts, such as the chiral N,N′-dioxide/Sc(III) complexes, is another key strategy. Theoretical and experimental studies have shown that these catalysts can influence the migratory aptitude of the substrate through stereoelectronic control and chiral recognition. nih.gov
| Catalyst Type | Example Catalyst/System | Substrate Class | Key Feature | Reference |
|---|---|---|---|---|
| Organocatalyst | Planar-chiral bisflavin | Cyclobutanones | Achieves up to 74% ee using H₂O₂. | organic-chemistry.org |
| Metal Complex | Chiral N,N′-dioxide/Sc(III) | 3-substituted cyclohexanones | Flexible and adjustable catalyst structure allows control over regio- and enantioselectivity. | nih.gov |
| Peptide Catalyst | Aspartic acid-containing peptides | Functionalized cyclic ketones | Influences regio- and enantioselectivity through catalyst-substrate hydrogen bonding. | acs.org |
| Chemo-enzymatic | Candida antarctica lipase B / (±)-4-methyloctanoic acid | 4-methylcyclohexanone | Asymmetric induction via kinetic resolution of the carboxylic acid. | nih.gov |
Mechanistic Studies with Advanced Computational Chemistry
A deeper understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating the intricacies of the Baeyer-Villiger rearrangement.
For the oxidation of cyclohexanone, DFT studies have been used to model the complete reaction mechanism, including the formation of the Criegee intermediate and the subsequent migration step. tru.ca These calculations help to determine transition state energies and reaction pathways, providing insights that are difficult to obtain through experimental means alone. tru.ca For example, computational studies have supported a neutral, two-step concerted mechanism and have been used to calculate reaction rate coefficients that show excellent agreement with experimental data. tru.ca
In the context of asymmetric synthesis, theoretical calculations are vital for explaining the origins of enantioselectivity. By modeling the interaction between a chiral catalyst and the substrate, researchers can identify the key factors that favor the formation of one enantiomer over the other. nih.gov For instance, studies on chiral N,N′-dioxide/Sc(III) catalysts have shown how the flexible structure of the catalyst facilitates chiral recognition and influences the migratory aptitude of the substrate, thereby controlling stereoselectivity. nih.govnih.gov Future research will undoubtedly leverage these computational tools to design new catalysts for the highly selective synthesis of chiral this compound.
Flow Chemistry and Process Intensification for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including issues with heat transfer, mixing, and safety. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing for the scalable production of fine chemicals like this compound. nih.gov
Key advantages of flow chemistry include:
Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is crucial for exothermic reactions and for improving reaction rates and selectivity.
Improved Safety : The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents or intermediates. This allows for the use of reaction conditions (e.g., high temperatures and pressures) that would be unsafe in a large batch reactor. acs.org
Scalability : Scaling up a flow process can often be achieved by running the system for a longer time ("scaling out") or by using multiple reactors in parallel ("numbering up"), which is often more straightforward than scaling up a batch reactor.
The synthesis of lactones has been shown to be amenable to flow chemistry. For instance, the continuous flow synthesis of hydroxy lactones from alkenoic acids has been reported to be a simple and eco-friendly method. Similarly, the synthesis of this compound via the Baeyer-Villiger oxidation could be adapted to a flow process, potentially leading to higher yields and purity.
Table 2: Comparison of Batch vs. Flow Chemistry for Lactone Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Milligram to kilogram | Gram to multi-ton |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Mixing | Can be inefficient, leading to local hotspots | Highly efficient, ensuring homogeneity |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small reactor volumes |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Scalability | Requires re-optimization at each scale | More straightforward scaling by continuous operation or parallelization |
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
In the context of this compound synthesis, AI and ML could be applied to:
Reaction Condition Optimization : ML algorithms can be used to build models that predict the outcome of a reaction (e.g., yield, selectivity) based on the reaction conditions (e.g., temperature, solvent, catalyst). chemcopilot.com These models can then be used to identify the optimal conditions for the synthesis of this compound with minimal experimental effort.
Retrosynthetic Analysis : AI-powered tools can suggest novel synthetic routes to a target molecule by analyzing a vast network of known chemical reactions. This could lead to the discovery of more efficient or sustainable ways to synthesize this compound.
Catalyst Discovery : ML can be used to screen large libraries of potential catalysts and predict their activity and selectivity for a given reaction. This can accelerate the discovery of new and improved catalysts for lactone synthesis.
The integration of AI and ML with automated robotic platforms ("self-driving laboratories") has the potential to create a closed-loop system for reaction discovery and optimization, where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models. nih.gov This approach could dramatically accelerate the development of new and improved synthetic methods for valuable molecules like this compound.
Q & A
Q. How should researchers design experiments to investigate the environmental fate of 5-tert-butyloxepan-2-one (e.g., biodegradation, photolysis)?
- Methodological Answer : Simulate environmental conditions (e.g., UV light exposure, microbial consortia) in controlled bioreactors. Monitor degradation products via GC-MS or LC-HRMS. Use OECD guidelines for biodegradability testing (e.g., OECD 301F) to ensure regulatory relevance .
Methodological Frameworks and Validation
- Reproducibility : Adhere to Beilstein Journal of Organic Chemistry standards, including full experimental details in supplementary materials (e.g., NMR spectra, chromatograms) .
- Data Contradictions : Apply triangulation by cross-validating results with multiple analytical techniques (e.g., NMR, XRD, computational models) .
- Ethical Compliance : Ensure synthetic protocols minimize hazardous waste (e.g., solvent recycling) and comply with Green Chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
